molecular formula C9H11NO3 B054100 Ethyl 4-acetyl-1H-pyrrole-2-carboxylate CAS No. 119647-69-7

Ethyl 4-acetyl-1H-pyrrole-2-carboxylate

Cat. No.: B054100
CAS No.: 119647-69-7
M. Wt: 181.19 g/mol
InChI Key: PHZSCVNFRGWVRI-UHFFFAOYSA-N
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Description

Ethyl 4-acetyl-1H-pyrrole-2-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C9H11NO3 and its molecular weight is 181.19 g/mol. The purity is usually 95%.
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Scientific Research Applications

Biomarkers for Tobacco and Cancer Research

Research into biomarkers for tobacco exposure and cancer risk assessment has led to the development of methods for quantifying specific carcinogen metabolites in human urine. Although "Ethyl 4-acetyl-1H-pyrrole-2-carboxylate" is not directly mentioned, the study on human urinary carcinogen metabolites highlights the broader context of chemical markers associated with tobacco use and potential cancer risk. It discusses the quantification of various carcinogens and their metabolites in smokers and those exposed to environmental tobacco smoke (ETS), showcasing the complexity of chemical interactions within the human body related to carcinogenesis (Hecht, 2002).

Chemical Recycling of Polymers

The chemical recycling of poly(ethylene terephthalate) (PET) reflects the broader interest in applying chemical processes to recycle and repurpose materials. Although the compound is not discussed, this research area emphasizes the importance of chemical transformations in addressing environmental challenges, potentially offering insights into how similar methodologies could be applied to other chemicals or materials (Karayannidis & Achilias, 2007).

Role of Specific Metabolites in Plant Defense

The study on the role of proline and pyrroline-5-carboxylate metabolism in plant defense against pathogens indirectly touches upon the biochemical pathways that could be relevant when considering the biological activity or applications of specific compounds like "this compound" in a biological context. This research underscores the complexity of plant defense mechanisms and the potential for specific chemicals to play roles in such processes (Qamar, Mysore, & Senthil-Kumar, 2015).

Semisynthetic Resorbable Materials from Hyaluronan Esterification

The development of semisynthetic resorbable materials through chemical modification, such as hyaluronan esterification, illustrates the broader application of chemical synthesis techniques in creating biocompatible materials for medical use. While not directly related to "this compound," this area of research highlights the intersection of chemical synthesis and biomedical applications, suggesting potential avenues for the utilization of specific chemical compounds (Campoccia et al., 1998).

Safety and Hazards

The safety information available indicates that Ethyl 4-acetyl-1H-pyrrole-2-carboxylate may be harmful. The hazard statements include H302, H315, H319, H335, which correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively . Precautionary statements include P261, P305+P351+P338, which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes: rinse cautiously with water for several minutes .

Properties

IUPAC Name

ethyl 4-acetyl-1H-pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-3-13-9(12)8-4-7(5-10-8)6(2)11/h4-5,10H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHZSCVNFRGWVRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CN1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70570689
Record name Ethyl 4-acetyl-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70570689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119647-69-7
Record name Ethyl 4-acetyl-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70570689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a two-neck round bottom flask with an argon inlet, 4.0 g of ethyl pyrrole 2-carboxylate (28.8 mmol) is dissolved in 100 ml of 1,2-dichloroethane. Subsequently, 8.0 g of AlCl3 is added slowly. A solution of 4.4 ml of acetyl chloride (62 mmol) in 50 ml of 1,2-dichloroethane was then added dropwise over a period of 15 min. After stirring the reaction mixture at room temperature for one hour, it is carefully poured onto 200 g of crushed ice. After hydrolysis, the mixture is transferred into a separatory funnel and the organic phase is separated off. The aqueous phase is extracted with dichloromethane (2×200 ml), and the combined organic phases are washed with a saturated solution of aqueous sodium bicarbonate (1×100 ml) and with water (1×100 ml) before being dried over magnesium sulfate. The solvent is then removed under vacuum. Chromatographic workup (silica gel; 1% methanol in dichloromethane as eluent) yielded the product as a pale brown powder (4.0 g, 76% yield). 1H NMR (δ ppm, CDCl3): 10.41 (s, br, 1H, NH); 7.51 (dd, J=3.34, 1.62 Hz, 1H, α-pyrrolic); 7.28 (dd, J=1.62, 2.31 Hz, 1H, β-pyrrolic); 4.29 (q, J=7.12 Hz, 2H, CO2Et); 2.39 (s, 3H, Me); 1.31 (t, J=7.12 H, 3H, CO2Et). 13C NMR (δ ppm, CDCl3): 193.55; 161.07; 127.00; 126.54; 124.04; 114.86; 60.83; 27.13; 14.15. Exact mass calculated for C9H12NO3 (M+H)=182.081718, found=182.081495.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
8 g
Type
reactant
Reaction Step Two
Quantity
4.4 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice
Quantity
200 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
76%

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